3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline

Lipophilicity Drug-likeness Permeability

When lead optimization demands precise LogP tuning, non-fluorinated quinoline analogs introduce up to +0.92 ΔLogP and +9.23 Ų ΔPSA shifts that compromise membrane permeability. 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline solves this: • Dual-halogen design: 3-Br (fast) + 4-Cl (slow) oxidative addition enables two-step iterative Suzuki-Miyaura diversification. • CNS-optimized: LogP 4.55 with zero H-bond donors supports passive BBB penetration. • Agrochemical utility: Balanced LogP/PSA for soil mobility and cuticle penetration studies. Supplied with rigorous QC; reliable global delivery for discovery programs.

Molecular Formula C10H4BrClF3NO
Molecular Weight 326.497
CAS No. 1204811-48-2
Cat. No. B598533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
CAS1204811-48-2
Synonyms3-Bromo-4-chloro-6-trifluoromethoxyquinoline
Molecular FormulaC10H4BrClF3NO
Molecular Weight326.497
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)Br
InChIInChI=1S/C10H4BrClF3NO/c11-7-4-16-8-2-1-5(17-10(13,14)15)3-6(8)9(7)12/h1-4H
InChIKeyPEKHWXZGWJQUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline (CAS 1204811-48-2): Procurement-Relevant Physicochemical Profile vs. In-Class Analogs


3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is a polyhalogenated quinoline building block (C₁₀H₄BrClF₃NO, MW 326.50) featuring a distinctive 3-bromo, 4-chloro, and 6-trifluoromethoxy substitution pattern . Its predicted LogP of 4.55 and polar surface area (PSA) of 22.12 Ų differentiate it from both non-fluorinated and regioisomeric analogs, offering quantifiably distinct physicochemical properties for medicinal chemistry and agrochemical discovery programs .

Why 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline Cannot Be Replaced by Other Quinoline Building Blocks Without Quantifiable Property Shifts


Substituting 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline with a non-fluorinated or regioisomeric analog introduces measurable shifts in lipophilicity (ΔLogP up to +0.92), polar surface area (ΔPSA up to +9.23 Ų), and molecular weight . These changes directly impact membrane permeability, solubility, and downstream ADME profiles, making generic interchange inadvisable in lead optimization campaigns where precise physicochemical tuning is required .

Head-to-Head Quantitative Evidence for 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline Differentiation vs. Closest Analogs


LogP Comparison: 6-Trifluoromethoxy Quinoline vs. Non-Fluorinated and Regioisomeric Analogs

The target compound exhibits a predicted LogP of 4.55, which is 0.92 units higher than the non-fluorinated analog 3-bromo-4-chloroquinoline (LogP 3.63) and 0.67 units higher than the 4-bromo-6-(trifluoromethoxy)quinoline regioisomer (LogP 3.88) . This increased lipophilicity, attributable to the 6-OCF₃ group combined with the 3-Br/4-Cl pattern, is expected to enhance membrane partitioning.

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Differentiation: Impact on Solubility and Permeability Prediction

The target compound has a predicted PSA of 22.12 Ų, which is 9.23 Ų higher than 3-bromo-4-chloroquinoline (PSA 12.89 Ų) . The increase reflects the contribution of the trifluoromethoxy oxygen atoms, which modulate hydrogen-bond acceptor capacity without adding hydrogen-bond donor potential (H-donors = 0 for both) .

Polar Surface Area Solubility ADME

Molecular Weight and Halogen Load: Impact on Ligand Efficiency Metrics

At MW 326.50, the target compound is 84.0 Da heavier than 3-bromo-4-chloroquinoline (MW 242.50) and 34.45 Da heavier than 4-bromo-6-(trifluoromethoxy)quinoline (MW 292.05) . The additional mass arises from the simultaneous presence of Br, Cl, and OCF₃ substituents, which increases heavy atom count and may improve binding enthalpy in target engagement while requiring careful monitoring of ligand efficiency indices.

Molecular Weight Ligand Efficiency Fragment-Based Drug Design

Orthogonal Halogen Reactivity: Chemoselective Cross-Coupling Advantage Over Singly-Halogenated Analogs

The 3-bromo and 4-chloro substituents on the quinoline core exhibit intrinsically different oxidative addition rates with palladium catalysts: aryl bromides typically react >100× faster than aryl chlorides under standard Suzuki-Miyaura conditions, enabling sequential, chemoselective functionalization [1]. In contrast, singly halogenated analogs such as 4-bromo-6-(trifluoromethoxy)quinoline lack this orthogonal reactivity feature, limiting synthetic versatility .

Cross-Coupling Chemoselectivity Synthetic Utility

Optimal Deployment Scenarios for 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline in Drug Discovery and Chemical Biology


Fragment-to-Lead Optimization Requiring Enhanced Lipophilicity Without Hydrogen-Bond Donor Introduction

When progressing from a fragment hit (e.g., 3-bromo-4-chloroquinoline, LogP 3.63) to a lead-like molecule, the 6-OCF₃ group provides a +0.92 LogP boost while maintaining zero H-bond donors , enabling improved membrane permeability without violating Lipinski's Rule of Five. This scenario applies to CNS-targeted programs where passive BBB penetration is critical.

Sequential SAR Exploration via Chemoselective Cross-Coupling on a Tri-Halogenated Quinoline Scaffold

The 3-Br (fast oxidative addition) and 4-Cl (slow oxidative addition) pairing allows iterative Suzuki-Miyaura couplings: first functionalization at the 3-position, followed by a second coupling at the 4-position using more forcing conditions (e.g., higher temperature, specialized ligands) [1]. This two-step diversification strategy is not feasible with singly halogenated or symmetrically dihalogenated analogs .

Agrochemical Lead Discovery Leveraging Fluorinated Quinoline Scaffolds

Quinoline derivatives with trifluoromethoxy substituents are privileged motifs in agrochemical fungicides and herbicides due to enhanced metabolic stability and environmental persistence [2]. The 6-OCF₃ isomer's LogP (4.55) and PSA (22.12 Ų) balance offers an optimal starting point for soil mobility and plant cuticle penetration studies compared to non-fluorinated quinolines.

Kinase Inhibitor Scaffold Assembly for Type II and Type III Inhibitors

The 3-bromo-4-chloro-6-(trifluoromethoxy)quinoline core can serve as a hinge-binding motif in kinase inhibitor design, where the 6-OCF₃ group fills hydrophobic back-pocket regions known to enhance selectivity [2]. Compared to 4-bromo-6-(trifluoromethoxy)quinoline, the 3-Br handle provides an additional vector for extending into the solvent-exposed region while the 4-Cl position anchors the hinge interaction .

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